Diplacin is a synthetic muscle relaxant belonging to the class of neuromuscular blocking agents. It is primarily utilized in scientific research as a pharmacological tool to investigate various physiological and neurological processes. It acts as a competitive antagonist of acetylcholine at the neuromuscular junction, effectively blocking neuromuscular transmission. Diplacin’s use in research provides valuable insights into muscle physiology, neuronal activity, and the effects of acetylcholine on various organ systems. [, , , , , ]
Diplacin is primarily sourced from certain plant species, notably within the family of Aconitum, which includes various medicinal plants known for their therapeutic properties. This classification places Diplacin among the diterpenoid alkaloids, which are recognized for their complex structures and significant bioactivity. These compounds often exhibit effects such as analgesic, anti-inflammatory, and anticancer properties.
The synthesis of Diplacin can be approached through several methods, typically involving multi-step organic synthesis techniques. The synthetic routes often utilize starting materials derived from natural sources or simpler organic compounds.
Diplacin's molecular structure is characterized by a complex arrangement of carbon rings and nitrogen atoms, typical of diterpenoid alkaloids.
Diplacin participates in various chemical reactions that can modify its structure or enhance its biological activity.
The mechanism of action for Diplacin involves its interaction with specific biological targets, predominantly within the central nervous system.
Understanding the physical and chemical properties of Diplacin is crucial for its application in pharmaceuticals.
Diplacin has several scientific applications, particularly in medicinal chemistry and pharmacology.
Diplacin (CAS Registry Number 19918-85-5) is a bis-quaternary ammonium compound first synthesized and characterized in the mid-20th century. Its initial development emerged during research into neuromuscular blocking agents, with early studies focusing on its structural relationship to naturally occurring alkaloids like curare. Historical records indicate Diplacin’s investigation peaked in the 1960s–1970s as a potential skeletal muscle relaxant for anesthesia applications. However, comprehensive documentation of its discovery timeline and key researchers remains limited in contemporary literature. Unlike prominent neuromuscular blockers (e.g., tubocurarine), Diplacin did not transition into widespread clinical use, relegating it primarily to niche pharmacological studies. No patent or commercial development milestones are extensively documented in available public scientific sources [2].
Diplacin belongs to the bis-quaternary ammonium compounds class, characterized by two positively charged nitrogen atoms separated by a bridging aromatic spacer. Its systematic name is 4,4′-[1,3-Phenylenebis(oxy-2,1-ethanediyl)]bis[1-hydroxy-7-(hydroxymethyl)hexahydro-1H-pyrrolizinium] dichloride, reflecting its symmetric structure containing two pyrrolizinium moieties linked via meta-phenylene-bis(oxyethylene) chains [2].
Table 1: Nomenclature and Identifiers of Diplacin [2]
Category | Designation |
---|---|
Preferred Chemical Name | 4,4′-[1,3-Phenylenebis(oxy-2,1-ethanediyl)]bis[1-hydroxy-7-(hydroxymethyl)hexahydro-1H-pyrrolizinium] dichloride |
CAS Registry Number | 19918-85-5 |
Molecular Formula | C₂₆H₄₂Cl₂N₂O₆ (as dication with chloride counterions) |
Molecular Weight | 514.08 g/mol |
Synonyms | Diplacine Dichloride; 4,4μ-[m-Phenylene-bis(oxyethylene)]bis-[hexahydro-1-hydroxy-7-(hydroxymethyl)]-H-pyrrolizinium dichloride |
Structurally, Diplacin features:
Diplacin serves as a chemically significant model for studying structure-activity relationships in neuromuscular blockers. Its symmetric design offers insights into how spacer length and cationic charge distribution influence nicotinic acetylcholine receptor antagonism. Despite this, Diplacin exemplifies a compound with substantial unresolved research questions, falling into multiple categories of scientific gaps:
Table 2: Key Research Gaps in Diplacin Investigation [1] [3] [7]
Gap Type | Description | Research Need |
---|---|---|
Knowledge | Mechanism of action at molecular level unresolved | Biophysical studies (e.g., receptor binding kinetics) |
Methodological | Lack of modern high-resolution efficacy/safety screening platforms | Development of cell-based assays or computational models |
Population | Exclusively non-human models used | Studies using human iPSC-derived neurons or tissue specimens |
Theoretical | Role of hydrophilic moieties in bioactivity not systematically explored | Molecular dynamics simulations or QSAR analyses |
The compound’s potential repurposing for novel therapeutic applications (e.g., anticholinergic toxidrome management) remains unexplored due to these gaps. Furthermore, synthetic accessibility data are sparse—current suppliers list prices as high as $1,320/25mg, indicating challenges in production scalability [2] [7]. Future research must address these gaps to unlock Diplacin’s foundational value in neuropharmacology beyond its historical context.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0